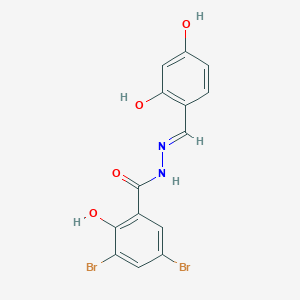![molecular formula C19H14Cl2N2O4 B5969914 N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5969914.png)
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is also known by its trade name, Diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and fever associated with inflammation. By inhibiting COX enzymes, N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, leukotrienes, and thromboxanes, which are all involved in the inflammatory response. It also inhibits the migration of neutrophils and monocytes to the site of inflammation, thereby reducing the inflammatory response. Additionally, it has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. It is also highly selective for COX-2 enzymes, which are primarily responsible for the production of prostaglandins involved in inflammation. However, it has some limitations, including the fact that it can interfere with other signaling pathways and may have off-target effects.
Future Directions
There are several future directions for the study of N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide. One area of research is the development of new derivatives with improved selectivity and efficacy. Another area of research is the study of its potential applications in the treatment of cancer, as it has been found to have anticancer properties. Additionally, there is ongoing research into the role of N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide in the regulation of immune responses and its potential use in the treatment of autoimmune diseases.
Synthesis Methods
The synthesis of N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide involves the reaction of 2,4-dichlorophenol with acetic anhydride to produce 2-(2,4-dichlorophenoxy)acetic acid, which is then reacted with 4-aminophenol to obtain N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide. This method was first described by Stork and Anderson in 1973.
Scientific Research Applications
N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a useful tool for studying the mechanisms of pain and inflammation. It has also been used in the treatment of rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
properties
IUPAC Name |
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c20-12-3-8-16(15(21)10-12)27-11-18(24)22-13-4-6-14(7-5-13)23-19(25)17-2-1-9-26-17/h1-10H,11H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFPISYEUBMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5969836.png)
![2-[1-(3,5-dimethoxybenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B5969842.png)
![N-(4-{5-[(2,2-dimethylpropanoyl)amino]-1H-benzimidazol-2-yl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5969853.png)
![N-benzyl-N-ethyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969863.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5969873.png)
![N-(4-hydroxyphenyl)-3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5969879.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propionylcyclohex-2-en-1-one](/img/structure/B5969886.png)
![N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5969892.png)
![3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-(2-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5969893.png)
![4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol](/img/structure/B5969900.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5969905.png)

![methyl [2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5969907.png)